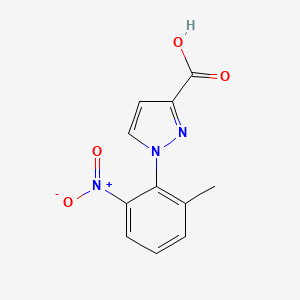
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group and a nitro group on the phenyl ring, as well as a carboxylic acid group on the pyrazole ring
準備方法
The synthesis of 1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 2-methylphenyl compounds to introduce the nitro group.
Cyclization: The formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include hydrogen gas, halogens, alcohols, and strong acids or bases. Major products formed from these reactions include amino derivatives, halogenated compounds, and esters.
科学的研究の応用
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
類似化合物との比較
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(2-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-5-carboxylic acid: The position of the carboxylic acid group is different, which may influence its chemical and biological properties.
特性
分子式 |
C11H9N3O4 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
1-(2-methyl-6-nitrophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O4/c1-7-3-2-4-9(14(17)18)10(7)13-6-5-8(12-13)11(15)16/h2-6H,1H3,(H,15,16) |
InChIキー |
IKYTXJRIUCWSPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6,7-Dihydro-4h-pyrano[4,3-d]thiazol-2-yl)propan-1-amine](/img/structure/B13171468.png)

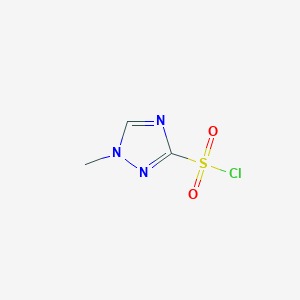
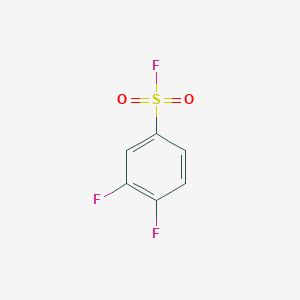
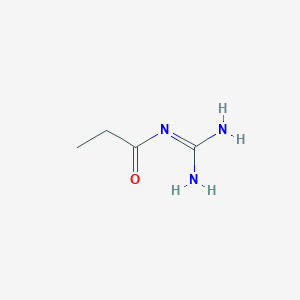

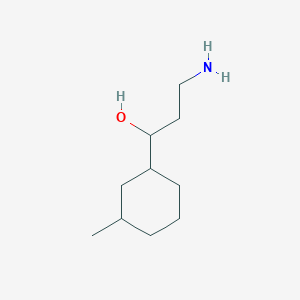
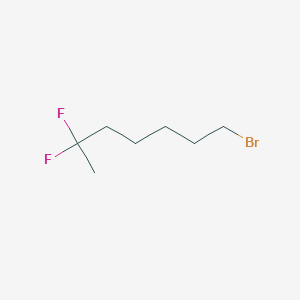
![4',4',7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13171509.png)
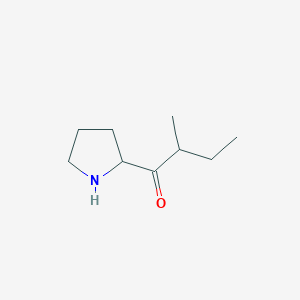

![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)

![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
